

Quantitative Analysis of Human Involucrin (IVL) mRNA Expression Using SYBR Green-Based qPCR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Involucrin*

Cat. No.: *B1238512*

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Involucrin (IVL) is a key protein component of the cornified envelope in terminally differentiated keratinocytes, playing a crucial role in the formation of an intact skin barrier. The expression of **involucrin** is tightly regulated during epidermal differentiation and can be altered in various skin diseases and in response to therapeutic agents. Accurate and reliable quantification of human **involucrin** mRNA is therefore essential for research in dermatology, cosmetology, and drug development. This document provides a detailed protocol for the quantitative analysis of human **involucrin** mRNA expression using a SYBR Green-based quantitative polymerase chain reaction (qPCR) assay.

Data Presentation

The following tables provide a framework for the systematic recording and analysis of qPCR data for determining the relative expression of human **involucrin** mRNA.

Table 1: qPCR Primer Specifications

Target Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)	Reference
Human Involucrin (IVL)	GGTCCAAGAC ATTCAACCAGC C	TCTGGACACTG CGGGTGTTAT	119	OriGene (HP208665)
Human GAPDH	AGGTCGGAGT CAACGGATTG	GACAAGCTTCC CGTTCTCAG	95	PrimerBank (ID: 37849553a1)
Human ACTB	AGAGCTACGA GCTGCCTGAC	AGCACTGTGTT GGCGTACAG	113	PrimerBank (ID: 7666203a1)
Human RPS26	GCGATTCTGA CTACTTGCTG TG	GGACATTCTG AAGCGAGCGT C	108	PrimerBank (ID: 15359112a1)

Table 2: Raw Quantification Cycle (Cq) Values

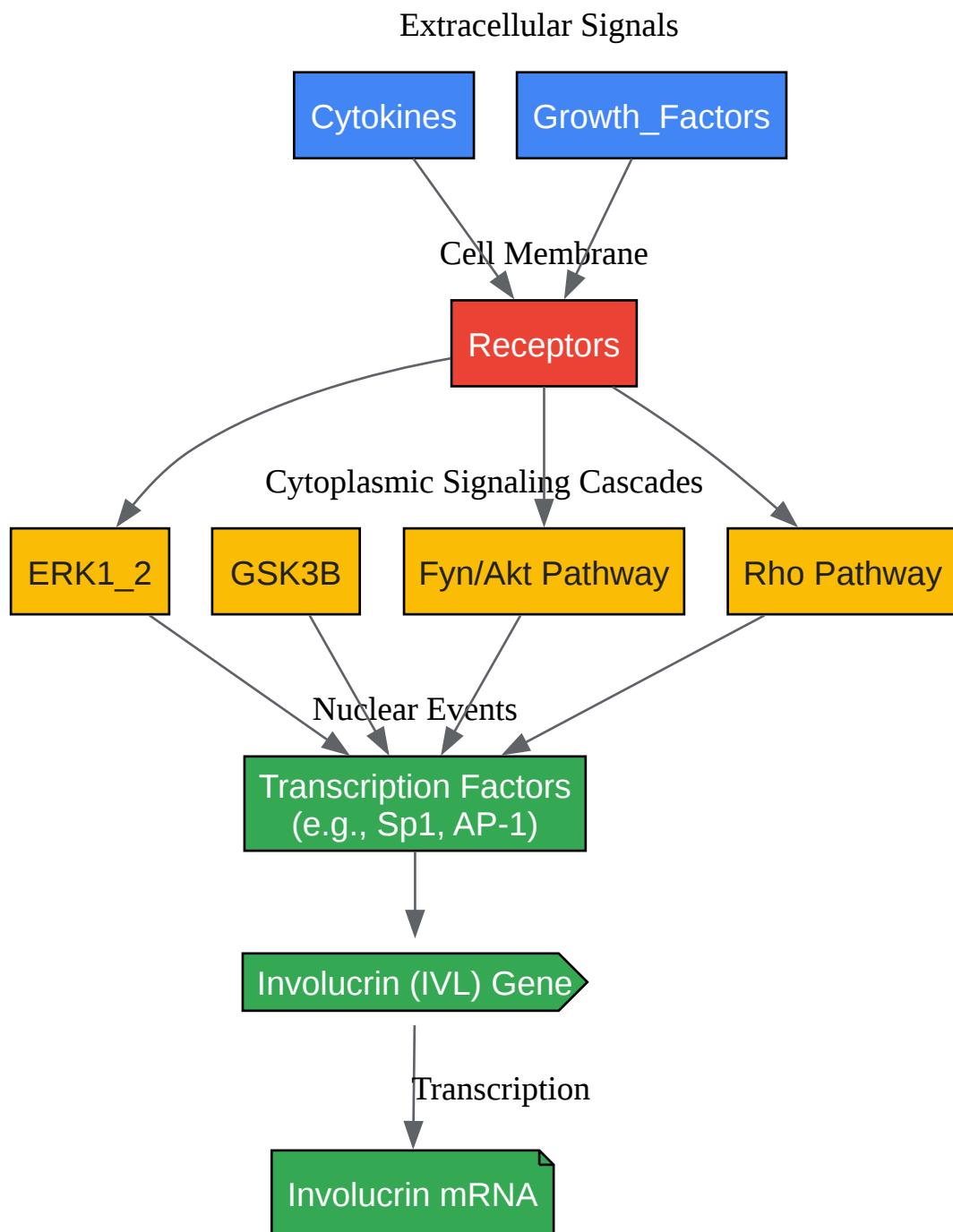

Sample ID	Replicate	Cq (IVL)	Cq (Housekeeping Gene)
Control 1	1		
2			
3			
Treatment 1	1		
2			
3			
...	...		

Table 3: Relative Quantification Data Analysis ($\Delta\Delta Cq$ Method)

Sample ID	Avg. Cq (IVL)	Avg. Cq (HKG)	ΔCq (Cq IVL - Cq HKG)	Avg. ΔCq (Control)	$\Delta\Delta Cq$ (ΔCq Sample - Avg. ΔCq Control)	Fold Change ($2^{\Delta\Delta Cq}$)
Control 1	0	1				
Treatment						
1						
...						

Signaling Pathways Regulating Involucrin Expression

The expression of **involucrin** in keratinocytes is regulated by a complex network of signaling pathways. Key pathways include the MAPK/ERK and PI3K/Akt pathways, which are often initiated by growth factors and cytokines. These pathways converge on transcription factors that bind to the **involucrin** promoter, driving its expression and promoting keratinocyte differentiation.

[Click to download full resolution via product page](#)

Caption: Signaling pathways regulating **involucrin** gene expression in keratinocytes.

Experimental Protocols

A generalized workflow for the quantification of human **involucrin** mRNA is depicted below. This is followed by detailed step-by-step protocols for each major stage of the process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for qPCR analysis of **involucrin** mRNA.

Protocol 1: Total RNA Extraction from Cultured Human Keratinocytes

This protocol is based on the use of a TRIzol-like reagent for the isolation of total RNA.

Materials:

- Cultured human keratinocytes
- Phosphate-buffered saline (PBS), ice-cold
- TRIzol reagent (or equivalent)
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Microcentrifuge tubes (1.5 mL, RNase-free)
- Micropipettes and RNase-free filter tips
- Refrigerated microcentrifuge

Procedure:

- Cell Lysis:
 - Aspirate the culture medium from the keratinocytes.
 - Wash the cells once with ice-cold PBS.
 - Aspirate the PBS completely.
 - Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells.
 - Lyse the cells by pipetting the TRIzol reagent several times over the cell monolayer.
- Phase Separation:
 - Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
 - Incubate at room temperature for 5 minutes.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
 - Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
 - Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent initially used.
 - Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
- RNA Wash:

- Carefully decant the supernatant.
- Wash the RNA pellet by adding 1 mL of 75% ethanol.
- Vortex briefly to dislodge the pellet.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.

- RNA Solubilization:
 - Carefully decant the ethanol.
 - Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
 - Incubate at 55-60°C for 10 minutes to aid dissolution.
- RNA Quality and Quantity Assessment:
 - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
 - Assess RNA integrity by agarose gel electrophoresis if necessary.

Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol utilizes M-MLV reverse transcriptase and random hexamer primers.

Materials:

- Total RNA (1 µg)
- Random hexamer primers
- dNTP mix (10 mM)
- M-MLV Reverse Transcriptase (200 U/µL)

- 5X Reaction Buffer for M-MLV RT
- RNase inhibitor (40 U/µL)
- RNase-free water
- PCR tubes or plate
- Thermal cycler

Procedure:

- RNA/Primer Annealing:
 - In a PCR tube on ice, combine the following:
 - Total RNA: 1 µg
 - Random hexamers: 1 µL
 - dNTP mix (10 mM): 1 µL
 - RNase-free water: to a final volume of 13 µL
 - Mix gently and centrifuge briefly.
 - Incubate at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
- Reverse Transcription Reaction Assembly:
 - To the annealed RNA/primer mix, add the following on ice:
 - 5X Reaction Buffer: 4 µL
 - RNase inhibitor: 1 µL
 - M-MLV Reverse Transcriptase: 1 µL
 - RNase-free water: 1 µL

- The final reaction volume is 20 µL.
- Incubation:
 - Mix gently and centrifuge briefly.
 - Place the reaction in a thermal cycler and run the following program:
 - 25°C for 10 minutes (for random hexamer annealing)
 - 37°C for 50 minutes (for cDNA synthesis)
 - 70°C for 15 minutes (to inactivate the enzyme)
- Storage:
 - The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: SYBR Green qPCR

This protocol provides a general framework for SYBR Green-based qPCR.

Materials:

- cDNA template (from Protocol 2)
- Forward and reverse primers for IVL and housekeeping gene(s) (10 µM stock)
- 2X SYBR Green qPCR Master Mix
- RNase-free water
- qPCR plate and optical seals
- Real-time PCR instrument

Procedure:

- Reaction Setup:

- Thaw all reagents on ice. Mix and centrifuge briefly before use.
- Prepare a master mix for each primer set to ensure consistency across reactions. For a single 20 µL reaction, combine the following:
 - 2X SYBR Green qPCR Master Mix: 10 µL
 - Forward Primer (10 µM): 0.4 µL
 - Reverse Primer (10 µM): 0.4 µL
 - RNase-free water: 7.2 µL
- Aliquot 18 µL of the master mix into each well of a qPCR plate.
- Add 2 µL of cDNA template to each well.
- Include no-template controls (NTC) for each primer set by adding 2 µL of RNase-free water instead of cDNA.
- qPCR Cycling:
 - Seal the qPCR plate, mix gently, and centrifuge briefly.
 - Place the plate in the real-time PCR instrument and run the following cycling program:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt Curve Analysis: Perform a melt curve analysis according to the instrument's instructions to verify the specificity of the amplified product.

Protocol 4: Data Analysis

The relative quantification of **involucrin** mRNA expression can be calculated using the $\Delta\Delta Cq$ (delta-delta Cq) method.

Procedure:

- Data Collection:
 - Obtain the raw Cq values for both the target gene (IVL) and the chosen housekeeping gene for all samples from the qPCR instrument software.
- Normalization to Housekeeping Gene (ΔCq):
 - For each sample, calculate the ΔCq by subtracting the average Cq of the housekeeping gene from the average Cq of the IVL gene:
 - $\Delta Cq = Cq(IVL) - Cq(\text{Housekeeping Gene})$
- Normalization to Control Group ($\Delta\Delta Cq$):
 - Calculate the average ΔCq for the control group.
 - For each sample (including the controls), calculate the $\Delta\Delta Cq$ by subtracting the average ΔCq of the control group from the ΔCq of the sample:
 - $\Delta\Delta Cq = \Delta Cq(\text{Sample}) - \text{Average } \Delta Cq(\text{Control})$
- Calculate Fold Change:
 - The fold change in gene expression relative to the control group is calculated as $2^{-\Delta\Delta Cq}$. A value of 1 represents no change, a value greater than 1 indicates upregulation, and a value less than 1 indicates downregulation.
- To cite this document: BenchChem. [Quantitative Analysis of Human Involucrin (IVL) mRNA Expression Using SYBR Green-Based qPCR]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1238512#quantitative-pcr-qpcr-primers-for-human-involucrin-mrna>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com